molecular formula C13H12N4O3 B3127882 N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide CAS No. 338753-67-6

N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide

Cat. No. B3127882
CAS RN: 338753-67-6
M. Wt: 272.26 g/mol
InChI Key: IYXMUNQIDKORBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide” is a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It’s structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “N’-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide” are not available, a related compound, “N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide”, is synthesized by reacting pyridine-3,5-dicarbonyl chloride and 4-amino pyridine followed by the addition of three equivalent of methyl triflate to alkylate all three nitrogens .

Scientific Research Applications

Heterocyclic N-Oxide Derivatives in Organic Synthesis and Drug Development

Heterocyclic N-oxide derivatives, including those synthesized from pyridine, exhibit remarkable functionalities in organic chemistry and medicinal research. These compounds are integral in metal complexes formation, catalysts design, asymmetric catalysis, and synthesis. Their biological significance is underscored by their potential in medicinal applications, demonstrating anticancer, antibacterial, and anti-inflammatory activities. This highlights the broader utility of N-oxide motifs, potentially inclusive of N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide, in advancing both chemistry and drug development sectors (Li et al., 2019).

Novel Synthesis and Pharmaceutical Applications

In the context of pharmaceuticals, particularly proton pump inhibitors, novel synthetic methods have been explored. These methods aim at enhancing the synthesis process and addressing pharmaceutical impurities, demonstrating the importance of innovative approaches in drug development. This insight could be relevant for compounds like N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide, where novel synthetic routes and their implications on drug purity and efficacy are of interest (Saini et al., 2019).

Corrosion Inhibition Applications

Quinoline derivatives, closely related to pyridine structures, have been identified as effective anticorrosive agents. This application is particularly relevant in protecting metallic surfaces against corrosion, showcasing the utility of nitrogen-rich heterocycles in industrial applications. Given the structural similarity, N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide could potentially offer similar benefits in corrosion inhibition, underscoring the versatility of such compounds (Verma et al., 2020).

properties

IUPAC Name

N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c14-13(11-2-1-7-15-8-11)16-20-9-10-3-5-12(6-4-10)17(18)19/h1-8H,9H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXMUNQIDKORBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NOCC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/OCC2=CC=C(C=C2)[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217710
Record name N-[(4-Nitrophenyl)methoxy]-3-pyridinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide

CAS RN

338753-67-6
Record name N-[(4-Nitrophenyl)methoxy]-3-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338753-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Nitrophenyl)methoxy]-3-pyridinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide
Reactant of Route 2
Reactant of Route 2
N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide
Reactant of Route 3
Reactant of Route 3
N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide
Reactant of Route 4
Reactant of Route 4
N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide
Reactant of Route 5
N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide
Reactant of Route 6
N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.